

A Technical Guide to Tandem Affinity Purification (CTAP) of Proteins in Yeast

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This in-depth technical guide provides a comprehensive overview of the Tandem Affinity Purification (TAP) methodology, often referred to as **CTAP** when the tag is at the C-terminus, a powerful technique for protein purification and the study of protein-protein interactions in the yeast *Saccharomyces cerevisiae*. This document details the core principles of the method, provides a detailed experimental protocol, presents quantitative data from a case study, and includes visual workflows and pathway diagrams to facilitate understanding.

Introduction to Tandem Affinity Purification (TAP) in Yeast

Tandem Affinity Purification is a highly specific, two-step affinity purification method that allows for the isolation of native protein complexes under gentle conditions.^{[1][2]} The protein of interest is genetically tagged with a dual-affinity tag, the TAP tag, which typically consists of two distinct affinity domains separated by a protease cleavage site.^{[1][3]} This strategy significantly reduces the background of non-specifically bound proteins, resulting in highly purified protein complexes suitable for downstream analyses such as mass spectrometry, biochemical assays, and structural studies.^{[2][4]}

The most commonly used TAP tag in yeast comprises a Calmodulin Binding Peptide (CBP) and two IgG binding domains of *Staphylococcus aureus* Protein A, separated by a Tobacco Etch Virus (TEV) protease cleavage site.^{[1][3][5]} The purification process involves two sequential

affinity chromatography steps. First, the cell lysate containing the TAP-tagged protein is passed through an IgG affinity column, where the Protein A moiety of the tag binds to the IgG beads. After washing to remove unbound proteins, the bound protein complex is specifically eluted by cleavage with TEV protease.[6] The eluted fraction, now containing the protein of interest with the remaining CBP portion of the tag, is then incubated with calmodulin-coated beads in the presence of calcium.[6] Following another wash step, the final, highly purified protein complex is eluted by chelating the calcium with EGTA.[6]

This method has been instrumental in large-scale proteomic studies in yeast, leading to the identification of numerous protein complexes and the elucidation of complex protein interaction networks.[1]

The CTAP Protein Purification Workflow

The **CTAP** purification process is a sequential two-step affinity chromatography method. The general workflow is depicted below.



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Figure 1: A flowchart illustrating the major steps of the **CTAP** protein purification workflow in yeast.

Quantitative Data Presentation: A Case Study

Obtaining precise, universally applicable quantitative data for protein purification can be challenging as yields and purity are highly dependent on the specific protein, its expression level, and the stability of the complex. The following table summarizes representative data from the purification of the Spt16-TAP fusion protein from *Saccharomyces cerevisiae*, providing a tangible example of the efficiency of the **CTAP** method.[7]

Purification Stage	Total Protein (mg)	Target Protein (relative amount)	Purification (Fold)	Yield (%)
Crude Lysate	100	1	1	100
IgG Eluate (after TEV cleavage)	1.5	0.85	~57	85
Final Eluate (after Calmodulin)	0.05	0.70	~1400	70

Note: This data is illustrative and based on typical outcomes for a moderately expressed protein. Actual results will vary.

Detailed Experimental Protocols

This section provides a detailed methodology for the purification of a **CTAP**-tagged protein from yeast.

Yeast Cell Culture and Lysis

- Cell Growth: Inoculate a suitable volume of selective media with a single colony of the yeast strain expressing the **CTAP**-tagged protein. Grow the culture overnight. The following day, dilute the overnight culture into a larger volume of appropriate media to an OD600 of approximately 0.2 and grow to mid-log phase (OD600 \approx 0.8-1.5).[\[8\]](#)[\[9\]](#)
- Harvesting: Harvest the cells by centrifugation at 4,000 x g for 5 minutes at 4°C.[\[8\]](#)
- Washing: Wash the cell pellet with ice-cold water. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C for later use.[\[8\]](#)
- Lysis: Resuspend the yeast pellet in Lysis Buffer (see table below) supplemented with protease inhibitors. Lyse the cells by mechanical disruption, for example, using a bead beater with 0.5 mm glass beads. Perform short bursts of bead beating interspersed with cooling on ice to prevent overheating and protein degradation.[\[6\]](#)[\[8\]](#)

- Clarification: Clarify the lysate by centrifugation at high speed (e.g., 45,000 rpm) for 1.5 hours at 4°C to pellet cell debris.[7]

First Affinity Purification: IgG Sepharose

- Binding: Incubate the clarified lysate with IgG Sepharose beads overnight at 4°C with gentle rotation.[7]
- Washing: Pellet the beads by gentle centrifugation and wash them several times with IgG Wash Buffer to remove non-specifically bound proteins.[9]

TEV Protease Cleavage

- Cleavage: Resuspend the washed IgG beads in TEV Cleavage Buffer and add TEV protease. Incubate overnight at 4°C with gentle rotation to cleave the tagged protein from the Protein A moiety.[7]
- Elution: Collect the eluate containing the protein of interest with the CBP part of the tag.

Second Affinity Purification: Calmodulin Beads

- Binding: To the TEV eluate, add CaCl₂ to a final concentration of 2 mM. Incubate this mixture with Calmodulin Sepharose beads overnight at 4°C with gentle rotation.[9]
- Washing: Wash the calmodulin beads with Calmodulin Binding Buffer to remove any remaining contaminants.[9]

Final Elution

- Elution: Elute the purified protein complex from the calmodulin beads by incubating with Calmodulin Elution Buffer containing EGTA. The EGTA chelates the calcium, disrupting the interaction between CBP and calmodulin.[7]
- Analysis: The final purified protein complex is now ready for downstream applications such as SDS-PAGE, silver staining, and mass spectrometry.

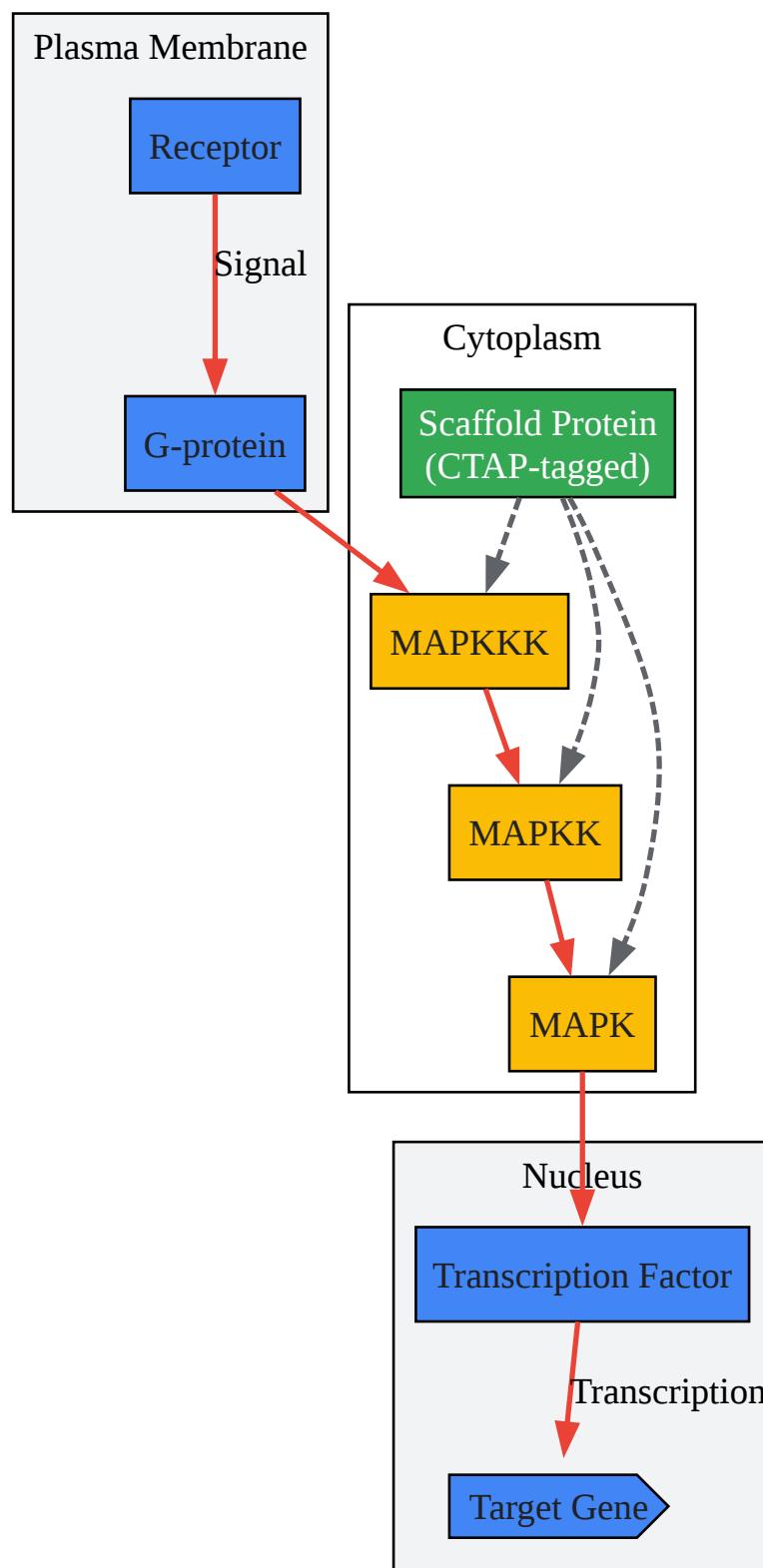
Buffer Compositions

Buffer	Composition
Lysis Buffer	50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl ₂ , 0.15% NP-40, Protease Inhibitors
IgG Wash Buffer	10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40
TEV Cleavage Buffer	10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT
Calmodulin Binding Buffer	10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl ₂ , 0.1% NP-40
Calmodulin Elution Buffer	10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 0.1% NP-40

Note: Buffer compositions can be optimized for specific protein complexes.[\[10\]](#)

Application in Signaling Pathway Analysis

The **CTAP**-tagging methodology is a powerful tool for elucidating protein interaction networks within signaling pathways. By tagging a key component of a pathway, researchers can purify the entire complex and identify novel interacting partners, providing insights into the regulation and function of the pathway. Below is a representative diagram of a generic MAP kinase signaling pathway in yeast, where **CTAP** could be employed to study the composition of the scaffold-kinase complex.



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Figure 2: A generic MAP kinase signaling pathway in yeast. **CTAP**-tagging the scaffold protein would allow for purification of the associated kinases.

Conclusion

The **CTAP** methodology provides a robust and reliable approach for the purification of protein complexes from yeast. Its two-step purification strategy ensures high purity, making it an invaluable tool for a wide range of applications in molecular biology, biochemistry, and drug discovery. While yields can be variable, the high quality of the purified complexes often outweighs this limitation, providing critical insights into cellular function and protein interaction networks.

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